N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide
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Overview
Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tosyl group and the cyclopentanecarboxamide moiety in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide typically involves multiple steps:
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Formation of 1-tosyl-1,2,3,4-tetrahydroquinoline: : This can be achieved by reacting 1,2,3,4-tetrahydroquinoline with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete tosylation.
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Cyclopentanecarboxamide Formation: : The tosylated tetrahydroquinoline is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine. This step involves the formation of an amide bond, typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as continuous flow synthesis to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
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Oxidation: : The tetrahydroquinoline ring can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : The compound can be reduced to form dihydro or fully saturated derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for this purpose.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: NaN₃ in DMF (dimethylformamide) or KCN in DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro or fully saturated tetrahydroquinoline derivatives.
Substitution: Azide or nitrile derivatives.
Scientific Research Applications
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Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
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Biology: : The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
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Medicine: : Its potential therapeutic effects could be explored in the treatment of diseases such as cancer, infections, and neurological disorders.
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Industry: : It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The tosyl group can enhance the compound’s ability to penetrate cell membranes, while the cyclopentanecarboxamide moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-tosyl-1,2,3,4-tetrahydroquinoline: Lacks the cyclopentanecarboxamide moiety but shares the tetrahydroquinoline core.
Cyclopentanecarboxamide derivatives: Compounds with similar amide structures but different aromatic or heterocyclic groups.
Uniqueness
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide is unique due to the combination of the tetrahydroquinoline core, the tosyl group, and the cyclopentanecarboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-8-11-20(12-9-16)28(26,27)24-14-4-7-18-15-19(10-13-21(18)24)23-22(25)17-5-2-3-6-17/h8-13,15,17H,2-7,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVYBTJBRALRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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